
Epiandrosterone, TBDMSi (3-O)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Epiandrosterone, TBDMSi (3-O) is a useful research compound. Its molecular formula is C25H44O2Si and its molecular weight is 404.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Epiandrosterone, TBDMSi (3-O) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epiandrosterone, TBDMSi (3-O) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Epiandrosterone Derivatives
The synthesis of Epiandrosterone derivatives, including TBDMSi (3-O), has been a focus of recent research. The TBDMS (tert-butyldimethylsilyl) group is commonly used to protect hydroxyl functionalities during chemical reactions. This protection allows for selective transformations while maintaining the integrity of the steroid structure.
Synthetic Methods
- Alkynol Synthesis : Recent methodologies have demonstrated the efficient synthesis of alkynols from epiandrosterone with yields ranging from 85% to 93%. This approach utilizes palladium-catalyzed reactions, showcasing the versatility of epiandrosterone in generating complex derivatives .
- Spiro Compounds : Epiandrosterone has been employed in synthesizing spiro compounds, which are crucial in medicinal chemistry for developing bioactive molecules. These compounds often exhibit enhanced pharmacological properties due to their unique spatial configurations .
Biological Activities and Therapeutic Applications
Epiandrosterone and its derivatives have been investigated for various biological activities, particularly in cancer research and hormone-related therapies.
Anticancer Properties
- Cell Line Studies : Epiandrosterone derivatives have shown promising antiproliferative effects against several cancer cell lines, including HeLa (cervical carcinoma) and SGC7901 (gastric carcinoma). For instance, certain hydrazone derivatives of DHEA exhibited significant cytotoxicity, with IC50 values indicating potent activity against these cells .
- Mechanisms of Action : Research indicates that some epiandrosterone derivatives induce apoptosis in cancer cells, making them potential candidates for developing anticancer therapies .
Hormonal Effects
- Androgenic Activity : As a precursor to testosterone, epiandrosterone plays a role in modulating androgen levels. Studies have explored its potential in treating conditions related to hormonal imbalances, such as menopause-related symptoms and androgen deficiency .
- Inhibition of Enzymes : Some derivatives have been identified as inhibitors of 5α-reductase type II (5AR-2), an enzyme involved in androgen metabolism. This inhibition can be beneficial in treating conditions like benign prostatic hyperplasia and androgenetic alopecia .
Case Studies and Research Findings
Several studies have documented the applications and effects of Epiandrosterone, TBDMSi (3-O):
Properties
CAS No. |
57711-44-1 |
---|---|
Molecular Formula |
C25H44O2Si |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H44O2Si/c1-23(2,3)28(6,7)27-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(26)25(20,5)15-13-21(19)24/h17-21H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1 |
InChI Key |
UGWVQACEZWDYMD-YMKPZFJOSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C(C)(C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.